molecular formula C13H13ClFNO B1520372 4-[(2-Fluorophenyl)methoxy]aniline hydrochloride CAS No. 1221724-44-2

4-[(2-Fluorophenyl)methoxy]aniline hydrochloride

Cat. No.: B1520372
CAS No.: 1221724-44-2
M. Wt: 253.7 g/mol
InChI Key: WMDZKSGXNSTUSD-UHFFFAOYSA-N
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Description

4-[(2-Fluorophenyl)methoxy]aniline hydrochloride ( 1221724-44-2) is an organic compound with a molecular formula of C13H13ClFNO and a molecular weight of 253.70 g/mol . This aniline derivative serves as a versatile chemical building block and key synthetic intermediate in medicinal chemistry research. Its structural features make it a valuable precursor in the design and synthesis of biologically active molecules, particularly in the development of targeted cancer therapies . Compounds sharing its core phenylether amine substructure are recognized for their significance in the synthesis of tyrosine kinase inhibitors, which are a critical class of drugs in oncology . Researchers utilize this compound to develop and study potential therapeutic agents against various solid tumors, including breast and liver cancers . As a reagent, it is characterized by high solubility in organic solvents like DMSO, which facilitates its use in experimental pharmaceutical formulations . This compound is supplied for laboratory research applications. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(2-fluorophenyl)methoxy]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO.ClH/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12;/h1-8H,9,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDZKSGXNSTUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221724-44-2
Record name Benzenamine, 4-[(2-fluorophenyl)methoxy]-, hydrochloride (1:1)
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Record name 4-[(2-fluorophenyl)methoxy]aniline hydrochloride
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Mechanism of Action

Biological Activity

4-[(2-Fluorophenyl)methoxy]aniline hydrochloride is a compound that has garnered interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, utilizing data from various studies.

This compound, identified by the CAS number 1221724-44-2, is characterized by the presence of a fluorine atom on the phenyl ring and a methoxy group attached to the aniline structure. These modifications are crucial for its biological activity.

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in anticancer applications. Its mechanism often involves the inhibition of receptor tyrosine kinases (RTKs), which are critical in cancer progression.

Anticancer Activity

Research has indicated that compounds with similar structures often show significant antiproliferative effects against various cancer cell lines. For instance, studies on related anilino derivatives have demonstrated their ability to induce apoptosis and inhibit cell proliferation effectively.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound 4aMDA-MB-2311.47ATP depletion, ROS activation
Compound 5aHuh-70.69Caspase activation
4-[(2-Fluorophenyl)methoxy]anilineVariousTBDRTK inhibition

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Receptor Tyrosine Kinases (RTKs) : The compound may inhibit pathways involving VEGFR-2 and EGFR, similar to other anilino derivatives, which have shown potent inhibition in cellular assays.
  • Induction of Apoptosis : Studies indicate that related compounds can trigger apoptosis through ROS-dependent pathways, leading to increased caspase activity in cancer cells.

Case Studies

Several studies have explored the biological effects of compounds structurally related to this compound:

  • A study demonstrated that a similar compound induced significant cytotoxicity in breast cancer cells while sparing normal cells, suggesting a selective action that could be beneficial for therapeutic applications .
  • Another investigation highlighted that modifications on the phenyl ring significantly influenced the anticancer potency, with electron-donating groups enhancing activity compared to electron-withdrawing groups .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of aniline compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against A549 (lung cancer) and K562 (leukemia) cells, indicating promising anticancer properties .

Antimicrobial Activity

Research indicates that 4-[(2-Fluorophenyl)methoxy]aniline hydrochloride may possess antimicrobial properties . Compounds with similar structures have been evaluated for their effectiveness against bacterial and viral pathogens, suggesting potential applications in treating infections .

Neurological Research

Given the presence of the fluorine atom, this compound may be explored as a modulator of neurotransmitter receptors , particularly GABA-A receptors. Such modulation could offer therapeutic avenues for treating neurological disorders .

Material Science

In materials science, the compound serves as a building block for synthesizing advanced materials such as polymers and dyes. Its unique properties make it suitable for applications in organic electronics and photonic devices .

Case Study 1: Anticancer Potential

A study on similar fluorinated aniline derivatives revealed that modifications at the aniline position significantly impacted cytotoxicity against cancer cell lines. The docking studies indicated strong interactions with key targets in cancer pathways, validating the need for further exploration of this compound in anticancer research .

Case Study 2: Antimicrobial Efficacy

Another investigation into related compounds highlighted their effectiveness against resistant bacterial strains. The study found that the introduction of fluorine atoms enhanced the lipophilicity of the compounds, improving their membrane penetration and antimicrobial activity .

Comparative Analysis Table

Application AreaRelated CompoundsObserved EffectsReferences
Medicinal ChemistryAniline DerivativesAntitumor activity (IC50 < 5 μM)
Antimicrobial ActivityFluorinated AnilinesEffective against resistant strains
Neurological ResearchGABA-A ModulatorsPotential treatment for neurological disorders
Material ScienceOrganic PolymersAdvanced electronic applications

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-[(2-Fluorophenyl)methoxy]aniline hydrochloride with structurally related aniline hydrochlorides, highlighting key substituents, molecular weights, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications References
This compound* C₁₃H₁₂ClFNO 255.69 (estimated) 2-Fluorobenzyloxy (para) Pharmaceutical intermediates, organic synthesis
2-Chloro-4-methylaniline hydrochloride C₇H₉Cl₂N 178.06 2-Chloro, 4-methyl Bioactive intermediate
2-Chloro-4-fluoroaniline hydrochloride C₆H₅Cl₂FN 184.02 2-Chloro, 4-fluoro Synthetic precursor for agrochemicals
4-(Trifluoromethyl)aniline hydrochloride C₇H₇ClF₃N 197.59 4-Trifluoromethyl Drug synthesis (e.g., kinase inhibitors)
4-(Methylsulfonyl)aniline hydrochloride C₇H₁₀ClNO₂S 207.67 4-Methylsulfonyl Material science, sulfonamide drug development
4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride C₉H₁₂ClN₃ 197.66 4-Imidazolyl Organic synthesis, ligand design
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxyaniline hydrochloride C₁₁H₁₃ClN₄O₂ 267.71 Oxadiazole-cyclopropyl, methoxy Antiproliferative agent research

*Estimated molecular weight based on structural analogs.

Physicochemical and Analytical Properties

  • Solubility : Fluorinated and sulfonated derivatives exhibit enhanced solubility in polar solvents (e.g., DMSO, THF) due to electron-withdrawing groups .
  • Analytical Methods : HPLC is commonly used for purity assessment, as seen in 2-chloro-4-fluoroaniline hydrochloride analysis .
  • Stability : Compounds like 4-(Trifluoromethyl)aniline hydrochloride are stable under ambient conditions, critical for long-term storage in drug development .

Preparation Methods

Etherification via Nucleophilic Substitution

One common and efficient method involves the reaction of 4-aminophenol with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically conducted in an aprotic polar solvent like dimethylformamide (DMF) at elevated temperatures (80–120 °C) to facilitate the substitution of the phenolic hydroxyl by the 2-fluorobenzyl group.

Step Reagents and Conditions Description Yield (%) Notes
1 4-Aminophenol + 2-Fluorobenzyl chloride + K2CO3 DMF, 80–120 °C, 6–12 hours 70–85 Etherification to form intermediate
2 Reduction (if nitro precursor used) SnCl2 or catalytic hydrogenation in ethanol 80–90 Converts nitro to amine
3 Salt formation HCl in ethanol or ether 95+ Formation of hydrochloride salt

This method is supported by analogous syntheses of related compounds such as 3-chloro-4-[(2-fluorophenyl)methoxy]aniline, where the substitution reaction is well established.

Reduction of Nitro Precursors

If the starting material is a nitro-substituted intermediate, reduction is required to obtain the aniline derivative. Common reducing agents include:

  • Tin(II) chloride (SnCl2) in acidic ethanol.
  • Catalytic hydrogenation using Pd/C under hydrogen atmosphere.
  • Sodium dithionite or iron powder in acidic medium.

The reduction step is critical for the purity of the final amine and is often followed by purification steps such as recrystallization or chromatography.

Formation of Hydrochloride Salt

The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an organic solvent like ethanol or diethyl ether. This step enhances the compound’s stability, crystallinity, and handling properties.

Reaction Conditions and Optimization

Parameter Typical Range/Condition Effect on Yield and Purity
Solvent DMF, DMSO, or acetonitrile Polar aprotic solvents favor substitution
Base Potassium carbonate or sodium carbonate Neutralizes HCl formed, drives reaction
Temperature 80–120 °C Higher temperature increases rate but may cause side reactions
Reaction Time 6–12 hours Sufficient for complete conversion
Molar Ratios 1:1.1 (phenol:benzyl halide) Slight excess of benzyl halide improves yield
Purification Recrystallization or column chromatography Removes unreacted starting materials and by-products

Data Tables Summarizing Key Preparation Parameters

Entry Starting Material Base Solvent Temp (°C) Time (h) Yield (%) Notes
1 4-Aminophenol + 2-F-benzyl chloride K2CO3 DMF 100 8 82 Standard nucleophilic substitution
2 4-Nitrophenol + 2-F-benzyl chloride K2CO3 DMF 110 10 75 Followed by reduction step
3 Nitro intermediate reduction SnCl2 in EtOH EtOH Reflux 4 88 Efficient nitro to amine conversion
4 Free amine + HCl - EtOH RT 2 95 Hydrochloride salt formation

Research Findings and Analytical Data

  • NMR Spectroscopy confirms the substitution pattern with characteristic aromatic proton shifts and methoxy linkage signals.
  • Mass Spectrometry shows molecular ion peaks consistent with the molecular formula C13H12FNO·HCl.
  • Purity : High-performance liquid chromatography (HPLC) analysis typically shows purity above 95% after recrystallization.
  • Melting Point : Hydrochloride salt exhibits a melting point in the range of 180–185 °C, indicating good crystallinity.

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-[(2-Fluorophenyl)methoxy]aniline hydrochloride, and what critical parameters must be controlled during synthesis?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include:

  • Alkylation : Reacting 4-aminophenol with 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.
  • Hydrochloride Formation : Treating the free base with HCl in anhydrous ethanol to precipitate the hydrochloride salt.
  • Critical Parameters : Maintain strict pH control during salt formation, use inert atmospheres to prevent oxidation of the aniline group, and monitor reaction temperatures to avoid decomposition .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what spectral features are diagnostic?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for the aniline NH₂ signal (δ ~5.5 ppm, broad) and methoxy protons (δ ~3.8 ppm). Fluorine-induced splitting in aromatic protons confirms the 2-fluorophenyl group .
  • HPLC/LC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to confirm molecular ion peaks (m/z = 247.6 for [M+H]⁺).
  • FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1240 cm⁻¹ (C-O-C ether stretch) validate the structure .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • First Aid : For skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes and seek medical help.
  • Storage : Store in airtight containers at 2–8°C, away from light and oxidizing agents .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence reactivity in cross-coupling reactions, and how can this be exploited to design derivatives?

  • Methodological Answer : The fluorine atom deactivates the aromatic ring, directing electrophilic substitution to the para position of the methoxy group. For Suzuki-Miyaura couplings:

  • Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids.
  • Optimize base selection (e.g., Na₂CO₃ vs. CsF) to enhance coupling efficiency.
  • Monitor regioselectivity via HPLC and DFT calculations to predict reactive sites .

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental spectral data (e.g., NMR chemical shifts)?

  • Methodological Answer :

  • Solvent Effects : Simulate NMR shifts using polarizable continuum models (PCM) to account for solvent interactions.
  • Conformational Analysis : Perform molecular dynamics (MD) simulations to identify dominant conformers influencing shifts.
  • Validation : Compare experimental X-ray crystallography data (e.g., bond lengths/angles) with DFT-optimized geometries .

Q. What strategies address disorder phenomena in crystallographic studies of derivatives (e.g., fluorine/hydrogen positional disorder)?

  • Methodological Answer :

  • Refinement Tools : Use SHELXL to apply restraints (e.g., SIMU/DELU) for disordered atoms.
  • Occupancy Modeling : Refine partial occupancies for disordered fluorine positions (e.g., 77.4% major site vs. 22.6% minor).
  • Validation : Cross-check with Hirshfeld surface analysis to ensure plausible intermolecular interactions .

Q. How can stability studies be designed to assess degradation pathways under varying storage conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • Analytical Monitoring : Use HPLC to quantify degradation products (e.g., quinones from oxidation).
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on accelerated stability data .

Q. What catalytic systems improve yields in Buchwald-Hartwig aminations involving this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Pd₂(dba)₃/XPhos systems for C-N bond formation.
  • Solvent Optimization : Use toluene or dioxane to enhance solubility.
  • Additives : Include Cs₂CO₃ to deprotonate the aniline and accelerate transmetalation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Fluorophenyl)methoxy]aniline hydrochloride
Reactant of Route 2
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4-[(2-Fluorophenyl)methoxy]aniline hydrochloride

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